molecular formula C17H16N2O B11516839 (5,6-dimethyl-1H-benzimidazol-1-yl)(3-methylphenyl)methanone

(5,6-dimethyl-1H-benzimidazol-1-yl)(3-methylphenyl)methanone

Cat. No.: B11516839
M. Wt: 264.32 g/mol
InChI Key: YCDFLQNVWKUNCR-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-1-(3-METHYLBENZOYL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-1-(3-METHYLBENZOYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dimethylbenzimidazole with 3-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-1-(3-METHYLBENZOYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups in the molecule are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, nucleophiles; various solvents and temperatures depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodiazole derivatives.

Scientific Research Applications

5,6-DIMETHYL-1-(3-METHYLBENZOYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-1-(3-METHYLBENZOYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5,6-DIMETHYL-1,3-BENZODIAZOLE: Lacks the benzoyl group, resulting in different chemical properties and reactivity.

    3-METHYLBENZOYL-1H-1,3-BENZODIAZOLE: Similar structure but without the dimethyl groups, affecting its overall behavior and applications.

Uniqueness

5,6-DIMETHYL-1-(3-METHYLBENZOYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both methyl and benzoyl groups, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-(3-methylphenyl)methanone

InChI

InChI=1S/C17H16N2O/c1-11-5-4-6-14(7-11)17(20)19-10-18-15-8-12(2)13(3)9-16(15)19/h4-10H,1-3H3

InChI Key

YCDFLQNVWKUNCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C=NC3=C2C=C(C(=C3)C)C

Origin of Product

United States

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